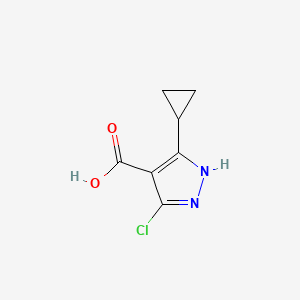

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-chloro-5-cyclopropyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-4(7(11)12)5(9-10-6)3-1-2-3/h3H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQKHEAOWKWQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrazole compounds are known for their wide range of biological activities. They are often used as building blocks in the pharmaceutical industry and can interact with various biological targets, including enzymes, receptors, and DNA .

Mode of Action

The mode of action of pyrazole compounds can vary greatly depending on their specific structure and functional groups. They can act as inhibitors, activators, or modulators of their target molecules .

Biochemical Pathways

Pyrazole compounds can affect a variety of biochemical pathways. For example, some pyrazole derivatives have been found to possess antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, and herbicidal activities .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds can vary greatly depending on their specific structure and functional groups. Some pyrazole compounds are well absorbed and distributed in the body, while others may require modification to improve their bioavailability .

Result of Action

The molecular and cellular effects of pyrazole compounds can vary greatly. Some can inhibit the growth of cancer cells, while others can modulate immune responses or have antimicrobial effects .

Action Environment

The action, efficacy, and stability of pyrazole compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways.

Cellular Effects

The effects of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid can affect the expression of genes related to apoptosis, leading to either the promotion or inhibition of programmed cell death.

Molecular Mechanism

At the molecular level, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid can inhibit the activity of enzymes involved in the synthesis of reactive oxygen species (ROS), thereby reducing oxidative stress in cells. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under various conditions, although it may undergo degradation under extreme pH or temperature conditions. Long-term studies have shown that 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where prolonged exposure to the compound can lead to significant alterations in cellular behavior.

Dosage Effects in Animal Models

The effects of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and promoting cell survival. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the application of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid in biomedical research.

Metabolic Pathways

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle. By modulating these pathways, 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid can alter the overall metabolic state of cells, leading to changes in energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, which facilitate its localization to specific cellular compartments. The distribution of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid within tissues can also be influenced by its interaction with plasma proteins, affecting its bioavailability and therapeutic efficacy.

Biological Activity

5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid (C₇H₇ClN₂O₂) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

The compound features a pyrazole ring, a cyclopropyl group, and a carboxylic acid functional group. Its molecular weight is approximately 172.59 g/mol. The presence of the chlorine atom at the 5-position and the cyclopropyl group contribute to its unique reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains, including E. coli and Staphylococcus aureus. For instance, a related compound demonstrated an MIC (minimum inhibitory concentration) of less than 2 µM against Mycobacterium tuberculosis .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. In experimental models, compounds similar to 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid have shown effectiveness comparable to established anti-inflammatory drugs like indomethacin. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway .

3. Antitubercular Activity

Recent studies have highlighted the antitubercular potential of pyrazole derivatives. A study demonstrated that certain derivatives could inhibit Mycobacterium tuberculosis effectively, suggesting that 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid may also possess similar properties .

The biological activity of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and microbial growth.

- Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, affecting cellular signaling pathways critical for inflammation and infection response .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 4-chloro-1-cyclopropyl-1H-pyrazole-3-carboxylate | C₈H₉ClN₂O₂ | Methyl ester derivative; potential for increased lipophilicity |

| 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylic acid | C₈H₉BrN₂O₂ | Bromine substitution; may exhibit different biological activities |

| 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid | C₇H₇ClN₂O₂ | Different position of chlorine; may influence reactivity and interactions |

Case Studies

Several studies have been conducted on pyrazole derivatives to evaluate their biological activities:

- Antimicrobial Studies : A series of pyrazole derivatives were tested against various bacterial strains, revealing that modifications in substituents significantly affect antimicrobial potency .

- Anti-inflammatory Activity : In vivo studies demonstrated that certain pyrazoles could reduce inflammation markers in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid exhibit potent antifungal properties. A study highlighted the synthesis of various derivatives that showed significant activity against fungal strains, indicating its potential use in developing antifungal agents .

Anti-inflammatory Properties

Several studies have indicated that pyrazole derivatives can serve as anti-inflammatory agents. The structure of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is conducive to modifications that enhance its anti-inflammatory activity, making it a candidate for further research in inflammatory disease treatments.

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression . This positions 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid as a potential lead compound in cancer therapy.

Fungicide Development

The synthesis of fungicides from pyrazole derivatives is well-documented. 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid serves as a precursor for producing various fungicides, which are crucial for protecting crops from fungal diseases . The ability to modify its structure allows for the development of targeted fungicides with improved efficacy and reduced environmental impact.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid and its biological activity is essential for optimizing its applications. SAR studies have been conducted to identify key structural features that enhance its activity against specific biological targets .

| Property | Description |

|---|---|

| Chemical Structure | 5-Chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid |

| Antifungal Activity | Effective against various fungal strains |

| Anti-inflammatory | Potential for treating inflammatory diseases |

| Anticancer Activity | Inhibits tumor growth through specific pathways |

| Agricultural Use | Precursor for developing effective fungicides |

Case Study: Antifungal Efficacy

In a recent study, various derivatives of 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid were synthesized and tested against common fungal pathogens. The results indicated that certain modifications significantly enhanced antifungal activity, suggesting a pathway for developing new antifungal treatments .

Case Study: Cancer Treatment

Another research effort focused on evaluating the anticancer potential of this compound in vitro and in vivo. The findings revealed that specific derivatives could effectively inhibit cancer cell proliferation, warranting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Substituent Effects at Position 3

Key Comparison: Cyclopropyl vs. Methyl vs. Difluoromethyl Groups

Findings:

- Cyclopropyl at C3 increases steric bulk and lipophilicity, which may improve bioavailability but reduce aqueous solubility.

- Methyl groups offer minimal steric hindrance, favoring synthetic accessibility and solubility.

- Difluoromethyl groups balance lipophilicity and electronic effects, often enhancing binding affinity in drug candidates.

Carboxylic Acid Positional Isomerism

Key Comparison: Carboxylic Acid at C4 vs. C5

Findings:

- Carboxylic acid at C4 (target compound) facilitates interactions with polar residues in biological targets.

N1 Substitution Effects

Key Comparison: Unsubstituted (1H) vs. Alkyl-Substituted N1

Findings:

- Unsubstituted N1 (target compound) supports tautomerism and conformational flexibility.

Core Heterocycle Modifications: Pyrazole vs. Pyrazolo-Pyridine

Key Comparison: Simple Pyrazole vs. Fused Pyrazolo[3,4-b]pyridine

Findings:

- Pyrazolo-pyridine cores offer extended π-systems for stronger target binding (e.g., kinase inhibition).

- Simple pyrazoles are synthetically simpler and more tunable for solubility modifications.

Preparation Methods

Cyclization of Precursors

- The synthesis often begins with appropriately substituted pyrazole precursors, such as 3-methyl- or 3-ethyl-pyrazoles.

- Cyclopropylation is achieved by reacting these pyrazole intermediates with cyclopropyl bromide in the presence of a base, facilitating nucleophilic substitution at the 3-position.

- The reaction conditions typically involve mild to moderate heating and the use of bases such as potassium carbonate to promote the substitution.

Chlorination at the 5-Position

- Chlorination is introduced selectively at the 5-position of the pyrazole ring.

- This can be achieved via oxidative chlorination using reagents like hydrogen peroxide in the presence of hydrochloric acid and a suitable solvent such as dichloroethane.

- The process involves controlled dropwise addition of hydrogen peroxide to a mixture of the pyrazole ester intermediate and hydrochloric acid at temperatures ranging between 20°C and 70°C.

- The reaction proceeds through oxidation to form the chloro-substituted pyrazole carboxylic acid ester, which can be subsequently hydrolyzed to the free acid.

Carboxylation

- The carboxylic acid group at the 4-position is introduced by carboxylation of the cyclopropyl-substituted pyrazole intermediate.

- This step often involves treatment with carbon dioxide under elevated pressure and temperature to yield the carboxylic acid.

- Alternatively, ester intermediates can be hydrolyzed under acidic or basic conditions to afford the free acid.

Detailed Preparation Protocol Example

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Cyclopropylation | 4-chloro-3-methylpyrazole + cyclopropyl bromide + base (e.g., K2CO3) | Substitution at 3-position to introduce cyclopropyl group |

| 2. Carboxylation | Carbon dioxide, high pressure and temperature | Introduction of carboxylic acid group at 4-position |

| 3. Chlorination | Hydrogen peroxide (30-40%), hydrochloric acid (35-40%), dichloroethane solvent, 20-70°C | Selective chlorination at 5-position via oxidative process |

| 4. Hydrolysis | Acidic or basic hydrolysis | Conversion of ester intermediates to free carboxylic acid |

Industrial Scale Considerations

- Industrial synthesis employs continuous flow reactors for enhanced control over reaction parameters, improving yield and purity.

- Automated reagent addition and real-time reaction monitoring optimize safety and efficiency.

- Solvent-free or minimal solvent processes are preferred to increase space-time yield and reduce environmental impact.

- Mild reaction temperatures (30-50°C) are favored to maintain selectivity and reduce by-product formation.

Research Findings and Optimization

- Studies have shown that the oxidative chlorination step is highly sensitive to reagent concentrations and temperature, requiring precise control to avoid over-chlorination or degradation.

- The choice of solvent (dichloroethane) and the molar ratios of hydrochloric acid to hydrogen peroxide are critical for achieving high selectivity.

- The cyclopropylation step benefits from the use of strong, non-nucleophilic bases to prevent side reactions.

- Carboxylation under supercritical CO2 conditions has been explored to improve reaction rates and environmental sustainability.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Cyclopropylation base | Potassium carbonate (K2CO3) | Mild base, promotes substitution |

| Cyclopropyl bromide molar ratio | 1.1 - 1.5 equivalents | Slight excess to drive reaction |

| Chlorination reagent ratio | HCl (35-40%) : H2O2 (30-40%) = 1 : 1.1-1.6 | Critical for selectivity |

| Chlorination temperature | 20°C to 70°C | Controlled heating for reaction |

| Solvent | Dichloroethane | Provides suitable medium for oxidation |

| Carboxylation pressure | Elevated (e.g., supercritical CO2) | Enhances carboxylation efficiency |

| Reaction time | 5 to 10 hours (chlorination) | Optimized for yield and purity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves cyclopropane introduction via alkylation of pyrazole precursors, followed by chlorination. For example, cyclopropyl groups can be added using potassium cyclopropylmethyltrifluoroborate (a cyclopropane equivalent) under Pd-catalyzed cross-coupling conditions . Chlorination is achieved using reagents like POCl₃ or SOCl₂. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. Monitor reaction progress by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the compound’s structural identity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyrazole ring protons at δ 6.5–8.0 ppm) .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M-H]⁻ peak at m/z 215.03 (calculated for C₇H₆ClN₂O₂) .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For stability, store solutions at 4°C under inert gas (N₂/Ar) to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways (e.g., decarboxylation or cyclopropane ring opening) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?

- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., bond angles or torsional strains) may arise from polymorphism or solvent effects. Use single-crystal X-ray diffraction (as in ) to resolve ambiguities. Computational tools (DFT calculations at B3LYP/6-311+G(d,p)) can model electronic environments and predict spectral profiles. Compare experimental vs. simulated data to identify outliers .

Q. What strategies mitigate side reactions during functionalization of the pyrazole core?

- Methodological Answer : Side reactions (e.g., over-chlorination or esterification of the carboxylic acid) are minimized by:

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters .

- Controlled Reaction Conditions : Use low temperatures (−20°C) and stoichiometric reagents (e.g., NCS for selective chlorination) .

- In Situ Monitoring : Employ real-time FT-IR or Raman spectroscopy to track reactive intermediates .

Q. How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing Suzuki-Miyaura or Buchwald-Hartwig couplings. Mitigate this by:

- Ligand Optimization : Use bulky ligands (XPhos or SPhos) to stabilize Pd catalysts .

- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature/pressure conditions (e.g., 150°C, 30 min) .

- Substituent Tuning : Replace Cl with less bulky substituents (e.g., F) to study steric vs. electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.